REACTION_CXSMILES
|
C1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:19])=[C:14](F)[C:15]=3[F:17])[C:10](=[O:20])[C:9]([C:21]([OH:23])=[O:22])=[CH:8]2)CCCCC1.C(NCC1CCNC1)C>C(#N)C>[F:19][C:13]1[CH:12]=[C:11]2[C:16](=[C:15]([F:17])[CH:14]=1)[NH:7][CH:8]=[C:9]([C:21]([OH:23])=[O:22])[C:10]2=[O:20]
|
Name
|
1-cyclohexyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1C=C(C(C2=CC(=C(C(=C12)F)F)F)=O)C(=O)O
|
Name
|
1,8-diazobicyclo[5.4.0]undec7-ene
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC1CNCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solids washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(C(=CNC2=C(C1)F)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |